![molecular formula C8H6Cl4O B1444052 4-Chloro-2-methyl-1-(trichloromethoxy)benzene CAS No. 725714-34-1](/img/structure/B1444052.png)
4-Chloro-2-methyl-1-(trichloromethoxy)benzene
Overview
Description
4-Chloro-2-methyl-1-(trichloromethoxy)benzene is an organic compound with the molecular formula C8H6Cl4O It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a methyl group, and a trichloromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Chloro-2-methyl-1-(trichloromethoxy)benzene typically involves the chlorination of 2-methyl-1-(trichloromethoxy)benzene. The process includes the following steps:
Starting Material: 2-Methyl-1-(trichloromethoxy)benzene.
Chlorination: The starting material is subjected to chlorination using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3).
Reaction Conditions: The reaction is carried out at a controlled temperature, usually around 50-60°C, to ensure selective chlorination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and chlorine concentration. The final product is purified through distillation and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-1-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The trichloromethoxy group can be reduced to a methoxy group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of 4-chloro-2-methylbenzoic acid.
Reduction: Formation of 4-chloro-2-methyl-1-(methoxy)benzene.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C8H6Cl4O
- Molecular Weight : 267.9 g/mol
- IUPAC Name : 4-chloro-2-methyl-1-(trichloromethoxy)benzene
Physical Properties
- Appearance : Typically a colorless to pale yellow liquid.
- Solubility : Soluble in organic solvents such as acetone and chloroform.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized in:
- Synthesis of Herbicides : The compound is a precursor for the production of herbicides, particularly those targeting specific plant species due to its selective toxicity .
- Pharmaceuticals : It is investigated for potential biological activity, contributing to drug development processes where chlorinated compounds are often essential for enhancing pharmacological properties .
Industrial Applications
The compound is employed in several industrial processes:
- Chemical Manufacturing : It is used in the production of specialty chemicals, particularly those requiring chlorinated aromatic structures.
- Material Science : Due to its unique electronic properties, it can be incorporated into materials designed for specific electronic or optical applications.
Environmental Studies
Research has been conducted on the environmental impact of chlorinated compounds like this compound. Its persistence in the environment raises concerns regarding bioaccumulation and toxicity to aquatic life, leading to studies aimed at understanding its degradation pathways and ecological effects .
Case Study 1: Synthesis of Herbicides
A study published in the Kirk-Othmer Encyclopedia of Chemical Technology outlines methods for synthesizing herbicides using this compound as an intermediate. The research highlights the efficiency of chlorination reactions and the subsequent formation of active herbicidal agents, demonstrating the compound's utility in agricultural chemistry.
Case Study 2: Pharmaceutical Development
Research conducted by a pharmaceutical company explored the biological activity of derivatives synthesized from this compound. The findings indicated promising results in targeting specific receptors associated with various diseases, showcasing its potential role in drug formulation .
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-1-(trichloromethoxy)benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom or the trichloromethoxy group acts as an electrophile. This interaction can lead to the formation of various reaction intermediates, which further react to form the final products.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-methyl-2-(trichloromethoxy)benzene
- 2-Chloro-4-methyl-1-(trichloromethoxy)benzene
- 4-Chloro-2-methyl-1-(methoxy)benzene
Uniqueness
4-Chloro-2-methyl-1-(trichloromethoxy)benzene is unique due to the presence of the trichloromethoxy group, which imparts distinct chemical properties This group makes the compound more reactive in certain substitution and reduction reactions compared to its analogs
Biological Activity
4-Chloro-2-methyl-1-(trichloromethoxy)benzene, also known as a chlorinated aromatic compound, is of interest due to its potential biological activities and implications in environmental and health sciences. This article reviews the biological activity of this compound, synthesizing findings from various studies.
- Molecular Formula : C9H7Cl4O
- Molecular Weight : 277.0 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its effects on microbial growth, mutagenicity, and potential toxicity.
Antimicrobial Activity
Research indicates that chlorinated aromatic compounds can exhibit significant antimicrobial properties. A study highlighted that derivatives of chlorinated benzene compounds showed effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds suggest that structural modifications can enhance antimicrobial efficacy .
Mutagenicity
This compound has been included in discussions regarding mutagenic chemicals. It falls under the category of compounds that may pose risks for genetic mutations. The Japanese Industrial Safety and Health Association noted its potential mutagenic properties based on structural analogs .
Toxicity Studies
Toxicological assessments reveal that chlorinated compounds can exhibit cytotoxic effects on mammalian cells. For instance, IC50 values for similar chlorinated compounds were evaluated in VERO cells, indicating varying degrees of toxicity depending on the substituents present on the aromatic ring .
Case Studies
Several case studies have examined the environmental impact and biological effects of chlorinated aromatic compounds:
- Environmental Persistence : A study demonstrated that chlorinated compounds like this compound persist in aquatic environments, leading to bioaccumulation in aquatic organisms. This raises concerns about their long-term ecological effects .
- Human Health Risk Assessment : Epidemiological studies have linked exposure to chlorinated compounds with adverse health outcomes, including endocrine disruption and carcinogenicity. These findings underscore the need for careful monitoring and regulation of such chemicals .
Research Findings Summary Table
Properties
IUPAC Name |
4-chloro-2-methyl-1-(trichloromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl4O/c1-5-4-6(9)2-3-7(5)13-8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFZTQRUSPMDAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.